1-(3-((4-((4-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone
Description
The compound 1-(3-((4-((4-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone is a 1,3,5-triazine derivative featuring:
- A morpholino group at position 6 of the triazine ring, enhancing solubility and hydrogen-bonding capacity.
- A 4-chlorophenylamino group at position 4, contributing steric bulk and electron-withdrawing effects.
Triazine derivatives are widely explored for their biological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
1-[3-[[4-(4-chloroanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O2/c1-14(29)15-3-2-4-18(13-15)24-20-25-19(23-17-7-5-16(22)6-8-17)26-21(27-20)28-9-11-30-12-10-28/h2-8,13H,9-12H2,1H3,(H2,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSZCDLNTOORDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((4-((4-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone, a compound derived from the s-triazine family, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and case studies.
Synthesis
The synthesis of this compound involves a multi-step process. Initial reactions typically include nucleophilic substitutions on 2,4,6-trichloro-1,3,5-triazine with various amines and morpholine derivatives. The final product is characterized using techniques such as FTIR, NMR spectroscopy, and mass spectrometry to confirm its structure and purity .
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance:
- IC50 Values : The compound showed IC50 values in the low micromolar range against MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and HCT-116 (colon cancer) cell lines. Specifically, it outperformed tamoxifen in certain assays .
| Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|
| MCF-7 | < 1 | Tamoxifen |
| MDA-MB-231 | < 1 | Tamoxifen |
| HCT-116 | < 1 | Tamoxifen |
The mechanism by which this compound induces antiproliferative effects appears to involve apoptosis induction. Flow cytometry analysis using Annexin V-FITC/PI staining indicated that treatment with the compound led to an increase in apoptotic cells from 8.3% (control) to 37.4% at a concentration of 2 µM in MCF-7 cells . Additionally, cell cycle analysis revealed significant arrest at the G2/M phase.
Study 1: Anticancer Activity
In a comparative study assessing various synthesized triazine derivatives, the compound was evaluated alongside other known anticancer agents. It was noted for its superior activity against aggressive cancer cell lines compared to standard treatments such as doxorubicin .
Study 2: Toxicity Assessment
The toxicity profile was assessed using HEK-293 cells (non-tumorigenic). The results indicated a favorable safety margin with minimal cytotoxicity observed at therapeutic concentrations .
Scientific Research Applications
Case Study: Synthesis and Evaluation
A notable study synthesized derivatives of the compound and evaluated their anticancer properties. The synthesized compounds were tested for their ability to inhibit cell growth in vitro, revealing several candidates with low micromolar activity against multiple cancer cell lines . The results highlighted the importance of substituents on the triazine ring, which significantly influenced biological activity.
Table: Anticancer Activity of Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 3a | MCF-7 | < 10 | |
| Compound 3l | MDA-MB-231 | < 5 | |
| Compound 3n | HCT-116 | < 15 |
Anti-inflammatory Properties
In addition to anticancer properties, compounds related to this structure have also been investigated for their anti-inflammatory effects. Morpholino derivatives have shown promise in reducing inflammation in preclinical models by inhibiting pro-inflammatory cytokines . This suggests potential therapeutic applications in diseases characterized by chronic inflammation.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from triazine precursors. The structure-activity relationship studies have revealed that modifications on the morpholino and phenyl groups can enhance biological activity. For instance, substituents like chloro or methoxy groups have been shown to influence both potency and selectivity against different cancer types .
Table: Summary of Synthesis Methods
| Synthesis Method | Key Steps | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reaction with chloroaniline and morpholine | >90 |
| Claisen-Schmidt Condensation | Formation of chalcone derivatives | >85 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural differences among triazine derivatives include:
- Substituents on the triazine ring (e.g., morpholino, hydroxyethyl, or pyrrolidinyl groups).
- Aromatic substituents (e.g., chlorophenyl, methoxyphenyl, nitrophenyl).
- Functional groups (e.g., ethanone, chalcone, urea).
Table 1: Structural and Physical Properties of Selected Triazine Derivatives
Impact of Substituents on Physicochemical Properties
- Melting Points :
- Chlorophenyl-substituted compounds (e.g., compound 4 in ) exhibit higher melting points (258–260°C) due to stronger intermolecular interactions (e.g., halogen bonding) .
- Hydroxyethyl or chalcone derivatives (e.g., compound 7e in ) show lower melting points (200–205°C), attributed to reduced crystallinity from flexible side chains .
- Yields :
- Chalcone derivatives (e.g., 7e: 92% yield) are synthesized efficiently via Claisen-Schmidt condensations , while urea-linked analogs (e.g., compound 13 in ) have lower yields (30%) due to multi-step syntheses .
Q & A
Basic: What are the standard synthetic routes and characterization methods for this compound?
Answer:
The synthesis involves nucleophilic substitution on a triazine core. A typical procedure includes reacting 4-chloroaniline with a brominated triazine precursor (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) in dimethylformamide (DMF) at room temperature, followed by purification via recrystallization (yield ~80-84%) . Key characterization methods:
- FT-IR : Identifies functional groups (e.g., C=O, N-H stretches).
- NMR : H-NMR confirms proton environments (e.g., aromatic protons at δ 7.2-8.0 ppm), and C-NMR verifies carbonyl (C=O) and triazine carbons .
- Melting point : Used to assess purity (e.g., 258-260°C for the pure compound) .
Advanced: How can reaction conditions be optimized to address low yields during scale-up?
Answer:
Low yields often arise from incomplete substitution or side reactions. Methodological adjustments include:
- Solvent optimization : Switching from DMF to ethanol for reflux improves solubility and reduces side products .
- Stoichiometry : Using 3 equivalents of hydrazine derivatives ensures complete substitution on the triazine ring .
- Purification : Gradient recrystallization (e.g., ethanol to DMF) enhances purity, as seen in yields increasing from 68% to 83% in analogous syntheses .
Basic: How is the molecular structure confirmed post-synthesis?
Answer:
Structural confirmation relies on complementary techniques:
- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., phenyl ring dihedral angle of 3.14° in related compounds) .
- Mass spectrometry : Validates molecular weight (e.g., observed [M+1] peak at m/z 508.6 for a morpholino-triazine derivative) .
- Elemental analysis : Confirms C, H, N ratios within 0.3% of theoretical values .
Advanced: How should researchers resolve discrepancies between computational and experimental structural data?
Answer:
Discrepancies often arise from dynamic effects (e.g., solvent interactions) or crystal packing. Mitigation strategies:
- DFT calculations : Compare computed bond lengths/angles with crystallographic data (e.g., C-N triazine bonds: computed 1.33 Å vs. experimental 1.35 Å) .
- Temperature-dependent NMR : Assess conformational flexibility in solution versus rigid crystal lattices .
Basic: What purification techniques are effective for isolating this compound?
Answer:
- Recrystallization : Ethanol or DMF as solvents yield high-purity crystals (melting point range <3°C indicates purity) .
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves polar byproducts in chalcone-triazine hybrids .
Advanced: How can hydrogen bonding or crystal packing be analyzed to predict solubility?
Answer:
- Single-crystal XRD : Identifies absence of significant hydrogen bonds (e.g., no H-bonding in the title compound, correlating with low aqueous solubility) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···π contacts dominate, suggesting non-polar solvent compatibility) .
Basic: What analytical controls ensure batch-to-batch consistency?
Answer:
- HPLC : Monitors purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .
- TLC : Tracks reaction progress (Rf = 0.5 in ethyl acetate/hexane) .
Advanced: How do substituents (e.g., morpholino vs. hydroxyethyl) impact synthetic pathways?
Answer:
- Morpholino groups : Enhance solubility and stabilize intermediates via hydrogen bonding, reducing side reactions .
- Hydroxyethyl groups : Require protected intermediates (e.g., acetate esters) to prevent oxidation during synthesis, as seen in analogs with 76-78% yields .
Basic: What safety precautions are critical during synthesis?
Answer:
- Ventilation : Required for DMF (toxic solvent) .
- PPE : Gloves and goggles to handle hydrazine derivatives (potential irritants) .
Advanced: How can computational tools predict reactivity for derivative design?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
